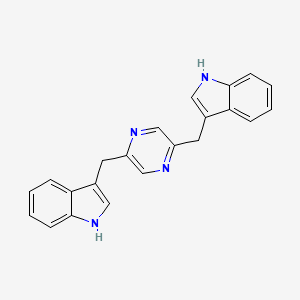

2,5-Bis(3-indolylmethyl)pyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H18N4 |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

3-[[5-(1H-indol-3-ylmethyl)pyrazin-2-yl]methyl]-1H-indole |

InChI |

InChI=1S/C22H18N4/c1-3-7-21-19(5-1)15(11-25-21)9-17-13-24-18(14-23-17)10-16-12-26-22-8-4-2-6-20(16)22/h1-8,11-14,25-26H,9-10H2 |

Clave InChI |

RHJXWEMDQPYNAJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC3=CN=C(C=N3)CC4=CNC5=CC=CC=C54 |

Sinónimos |

2,5-bis(3-indolylmethyl)pyrazine |

Origen del producto |

United States |

Natural Occurrence and Isolation of 2,5 Bis 3 Indolylmethyl Pyrazine

Microbial Sources and Environmental Habitats

2,5-Bis(3-indolylmethyl)pyrazine has been identified and isolated from several distinct bacterial genera, indicating a scattered but significant presence in the microbial world.

Scientific investigations have successfully isolated this compound from the following bacterial strains:

Cytophaga sp. AM13.1 : This marine bacterium, isolated from the North Sea, was one of the first known sources of this compound. plos.orgresearchgate.net Researchers identified the compound from the ethyl acetate (B1210297) extract of the bacterial culture. researchgate.netnih.gov

Micrococcus luteus : This bacterium, known to be a common member of the human skin microbiome, has been identified as a producer of this compound. This discovery was notable as it represented the first instance of an indole-containing pyrazine (B50134) being produced by a bacterium associated with the human microbiome.

Brevibacillus laterosporus : A strain of this bacterium, designated PE36, isolated from a feral hog, was also found to produce the compound. plos.org The identification was made from fractions of the culture extract that notably lacked antibacterial activity. plos.org

The precise ecological function of this compound within its native microbial communities is not yet fully understood. However, initial studies provide some insights. In bioassays conducted with the compound isolated from Cytophaga sp. AM13.1, it showed no significant activity against various microalgae, fungi (Mucor miehei, Candida albicans), or bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli). researchgate.netnih.gov Similarly, when isolated from Brevibacillus laterosporus PE36, it was found in fractions that were inactive against methicillin-resistant Staphylococcus aureus. plos.org

While this specific compound appears to lack broad antimicrobial properties, other pyrazine derivatives produced by microbes are known to act as volatile organic compounds (VOCs) with antimicrobial or signaling functions. researchgate.netnih.gov For instance, smaller pyrazines are sometimes involved in cell-to-cell communication or defense. The presence of the bulky indole (B1671886) groups in this compound suggests a potentially different, more specialized role, though this remains an area for further investigation. Its distribution appears limited to specific bacterial strains rather than being widespread.

Methodologies for Isolation and Purification from Biological Extracts

The process of isolating this compound from complex biological mixtures requires a multi-step approach involving advanced separation and analytical techniques.

Chromatography is essential for purifying the compound from crude bacterial extracts. Researchers have employed a combination of methods to achieve high purity:

Flash Chromatography: Initial separation of the crude extract from Brevibacillus laterosporus was performed using silica flash chromatography. plos.org

Vacuum Liquid Chromatography (VLC): C18-functionalized silica was used in VLC as an intermediary purification step. plos.org

Size-Exclusion Chromatography: Gel filtration chromatography using Sephadex LH-20 has been used to separate compounds based on size.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a critical final step for obtaining the pure compound. For the isolation from Cytophaga sp. AM13.1, a C18 column with a methanol (B129727)/water solvent system was used. google.com Similarly, preparative and semi-preparative C18 RP-HPLC were used to purify the metabolite from Brevibacillus laterosporus extracts. plos.org

Once purified, the definitive structure of this compound is confirmed through a combination of spectroscopic and spectrometric methods that analyze its chemical composition and atomic arrangement.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the precise molecular weight and elemental formula of the compound. plos.org

Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in the molecule. The spectrum for this compound shows characteristic absorption bands for N-H stretching (around 3267 cm⁻¹) and aromatic C-H bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR are the most powerful tools for elucidating the detailed molecular structure. The symmetry of the molecule is evident in the NMR spectra, which show equivalent signals for the two indolylmethyl substituents.

Below are tables detailing the characteristic spectroscopic data reported for this compound.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.43 | s | 2H | H-3, H-6 (Pyrazine ring) |

| 8.05 | s (br) | 2H | NH (Indole ring) |

| 7.53 | dd | 2H | H-7', H-7'' (Indole ring) |

| 7.35 | dd | 2H | H-4', H-4'' (Indole ring) |

| 7.18 | dt | 2H | H-6', H-6'' (Indole ring) |

| 7.07 | dt | 2H | H-5', H-5'' (Indole ring) |

| 7.05 | d | 2H | H-2', H-2'' (Indole ring) |

| 4.29 | s | 4H | CH₂ (Methylene bridge) |

Data sourced from Shaaban et al., 2002. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 149.2 | C-2, C-5 (Pyrazine ring) |

| 141.9 | C-3, C-6 (Pyrazine ring) |

| 136.4 | C-8', C-8'' (Indole ring) |

| 127.3 | C-9', C-9'' (Indole ring) |

| 123.6 | C-2', C-2'' (Indole ring) |

| 122.3 | C-6', C-6'' (Indole ring) |

| 119.8 | C-5', C-5'' (Indole ring) |

| 119.3 | C-4', C-4'' (Indole ring) |

| 112.5 | C-3', C-3'' (Indole ring) |

| 111.2 | C-7', C-7'' (Indole ring) |

| 35.8 | CH₂ (Methylene bridge) |

Data consistent with published values. researchgate.net

Strategies for Dereplication in Natural Product Discovery

In modern natural product research, it is crucial to avoid the time-consuming rediscovery of known compounds. This early-stage identification process is called dereplication. For a molecule like this compound, dereplication involves the rapid analysis of crude or partially purified bacterial extracts.

The primary technique used is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). plos.org By analyzing the extract, researchers can quickly obtain the molecular weight (from MS) and UV-Vis absorbance profile of the components. The characteristic molecular weight and UV spectrum (with a maximum absorbance around 220 nm) of this compound can be compared against comprehensive databases of natural products. plos.org This allows for its tentative identification in minutes, guiding researchers to focus their efforts on novel compounds within the same extract and avoiding the lengthy process of re-isolating and re-characterizing a known substance.

Biosynthetic Pathways of 2,5 Bis 3 Indolylmethyl Pyrazine

Postulated Biosynthetic Origins of Pyrazine (B50134) Alkaloids

The biosynthesis of pyrazine alkaloids, a relatively rare class of natural products, has been a subject of scientific debate. Over the years, two primary hypotheses have emerged to explain the formation of the 2,5-disubstituted pyrazine core from amino acid precursors.

Historical Perspective: Diketopiperazine Hypothesis

For a considerable time, the prevailing theory for the biosynthesis of 2,5-disubstituted pyrazines centered on the intermediacy of 2,5-diketopiperazines (DKPs). nih.govnih.gov DKPs are cyclic dipeptides that can be formed from two amino acid molecules. The hypothesis suggested that the corresponding DKP, in this case, cyclo(L-Trp-L-Trp), would undergo a series of reduction and dehydration reactions to yield the aromatic pyrazine ring. nih.gov This pathway was considered plausible, especially for pyrazines with different oxygenation patterns. nih.gov

However, this long-standing hypothesis was questioned following isotopic labeling studies. nih.gov In experiments investigating the biosynthesis of 2,5-diisopropylpyrazine (B1313309), a related alkaloid derived from valine, researchers found that feeding the host organism with labeled valine resulted in its incorporation into the final pyrazine product. In contrast, when the corresponding diketopiperazine of valine was supplied, no incorporation into the pyrazine natural product was observed. nih.gov This crucial finding cast significant doubt on the diketopiperazine hypothesis as the primary route for this class of pyrazines and spurred the search for alternative biosynthetic pathways.

Alternative Pathways: Intermolecular Amino Aldehyde Cyclization (Tryptophan-Derived Precursors)

A more recent and now widely supported hypothesis proposes that 2,5-disubstituted pyrazines are formed through the dimerization of α-amino aldehydes derived from their parent amino acids. nih.govnih.gov In the case of 2,5-Bis(3-indolylmethyl)pyrazine, the proposed precursor is tryptophal, the α-amino aldehyde of tryptophan. nih.govnih.gov

This biomimetic pathway is postulated to proceed as follows:

Reduction of Tryptophan: L-tryptophan is first reduced to its corresponding α-amino aldehyde, tryptophal. This reduction is a key initial step. nih.govnih.gov

Dimerization: Two molecules of the resulting tryptophal then undergo a spontaneous dimerization. This involves two condensation reactions to form a dihydropyrazine (B8608421) intermediate. nih.gov

Oxidation: Finally, the dihydropyrazine intermediate is oxidized to form the stable, aromatic this compound ring. This final oxidation step can occur either enzymatically or non-enzymatically through air oxidation. nih.govnih.gov

The viability of this pathway has been convincingly demonstrated through the successful biomimetic synthesis of this compound. nih.govnih.govnih.gov In these laboratory syntheses, a protected form of tryptophal was generated and, upon deprotection, it spontaneously dimerized and oxidized to yield the target natural product in a one-pot reaction, mirroring the proposed biosynthetic route. nih.govnih.gov This synthetic achievement provides strong evidence for the amino aldehyde cyclization pathway as the likely biosynthetic origin of this compound. nih.govnih.gov

Mechanistic Studies on Enzymatic and Non-Enzymatic Biotransformations

The formation of this compound from tryptophan precursors involves key chemical transformations that can be facilitated either non-enzymatically under biomimetic conditions or through specific enzymatic catalysis in living organisms.

Non-enzymatic studies have been crucial in demonstrating the feasibility of the amino aldehyde cyclization pathway. The biomimetic synthesis of this compound was achieved by generating the tryptophal precursor in situ. nih.gov This was accomplished through the hydrogenolysis of a carbobenzyloxy (Cbz)-protected tryptophal. nih.gov The choice of reaction solvent was found to be critical to facilitate the sequence of hydrogenolysis, dimerization, and subsequent oxidation to the final pyrazine product. nih.gov This non-enzymatic transformation serves as a powerful model for the proposed biosynthetic events. nih.gov

While direct enzymatic evidence for the biosynthesis of this compound is not yet fully elucidated, studies on analogous systems provide insights into the potential enzymatic machinery involved. The initial reduction of an amino acid to its corresponding α-amino aldehyde is a key step. In bacteria, non-ribosomal peptide synthetases (NRPSs) with a terminal reductase (R) domain are known to catalyze such reactions. nih.gov For instance, the monomodular NRPS enzyme PvfC, which has an adenylation-thiolation-reductase (ATR) domain architecture, has been shown to produce pyrazines by reductively releasing an amino aldehyde. nih.gov It is plausible that a similar NRPS-like enzyme is responsible for generating the tryptophal precursor.

The final oxidation of the dihydropyrazine intermediate to the aromatic pyrazine is another critical step that could be enzyme-catalyzed. Cytochrome P450 monooxygenases are a major class of enzymes known to catalyze a vast array of oxidative reactions in alkaloid biosynthesis, including ring formation and dimerization. nih.govnih.gov A cytochrome P450 enzyme, DtpC, has been identified as being responsible for the dimerization of diketopiperazine monomers in the biosynthesis of another dimeric alkaloid. nih.gov It is conceivable that a similar P450 enzyme could catalyze the final oxidative step in the formation of this compound, ensuring efficiency and control over the reaction in a biological system.

Investigation of Precursor Incorporation and Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules in a biosynthetic pathway. While specific precursor incorporation studies for this compound have not been extensively reported, the foundation for its proposed biosynthesis from tryptophan is built upon labeling experiments conducted on other pyrazine alkaloids.

The pivotal studies that shifted the biosynthetic paradigm from the diketopiperazine hypothesis to the amino aldehyde pathway were performed on 2,5-diisopropylpyrazine. Researchers fed the producing bacterium, Chondromyces crocatus, with valine that was labeled with stable isotopes. They observed a significant incorporation of the labeled valine into the 2,5-diisopropylpyrazine product. However, when the corresponding labeled diketopiperazine of valine was administered as the precursor, no incorporation of the label into the final pyrazine was detected. nih.gov

These findings were instrumental in concluding that the diketopiperazine route was not operational for this type of pyrazine. Instead, they strongly supported a pathway where the amino acid is first reduced to an α-amino aldehyde, which then dimerizes. nih.gov Based on these results and the structural analogy, it is strongly postulated that L-tryptophan serves as the direct precursor for this compound. The proposed pathway would involve the incorporation of two molecules of tryptophan, with the loss of their respective carboxyl groups, to form the symmetrical pyrazine product. Future isotopic labeling experiments using labeled L-tryptophan and tryptophal with the producing organism would provide definitive proof of this proposed biosynthetic route.

Chemical Synthesis and Derivatization of 2,5 Bis 3 Indolylmethyl Pyrazine

Total Synthesis Approaches

The synthesis of 2,5-Bis(3-indolylmethyl)pyrazine, a natural product first isolated from the bacterial strain Cytophaga sp. AM13.1, has been a subject of interest, leading to the development of elegant and efficient synthetic routes. thieme-connect.comrsc.org

Biomimetic Synthetic Strategies (e.g., Dimerization of Amino Aldehyde Intermediates)

A prominent and novel approach to synthesizing 2,5-disubstituted pyrazine (B50134) natural products, including this compound, is through a biomimetic pathway. rsc.org This strategy is based on the proposed alternative biosynthesis of such pyrazines in nature, which involves the dimerization of α-amino aldehydes derived from amino acids, rather than the cyclization of a corresponding diketopiperazine. thieme-connect.comresearchgate.net

The synthesis commences with a readily available amino acid, in this case, L-tryptophan. rsc.org A key intermediate, a tryptophan-derived amino aldehyde, is generated in situ. rsc.orgresearchgate.net This is typically achieved by starting with commercially available Cbz-L-tryptophan, which undergoes Weinreb amide formation followed by reduction to yield the masked α-amino aldehyde, Cbz-tryptophal. rsc.org

The crucial step involves the hydrogenolysis of the Cbz-protecting group from the amino aldehyde intermediate. rsc.org This deprotection unmasks the aldehyde, which then undergoes a spontaneous dimerization. researchgate.net The dimerization proceeds through two condensation reactions to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net This entire sequence—hydrogenolysis, dimerization, and oxidation—can be performed in a one-pot operation, providing a concise and efficient route to the final product. rsc.orgrsc.org This biomimetic approach successfully yielded this compound with spectroscopic data matching the natural product. thieme-connect.comrsc.org

Other Synthetic Methodologies for Pyrazine Ring Construction and Indole (B1671886) Functionalization

While the biomimetic dimerization of amino aldehydes is a highly effective method for synthesizing this compound, other general methodologies exist for constructing the pyrazine and indole components of such molecules.

Pyrazine Ring Construction: The synthesis of the pyrazine ring is a fundamental process in heterocyclic chemistry with various established methods. researchgate.net These often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. Another common approach is the self-condensation of α-amino ketones. For substituted pyrazines, methods like the Suzuki or Buchwald-Hartwig coupling reactions can be employed to introduce aryl or other functional groups onto a pre-existing pyrazine core. tandfonline.com Other strategies include the cyclization of intermediates like N-substituted iminodiacetonitrile (B147120) derivatives in the presence of a base and a suitable reagent. google.com

Indole Functionalization: The functionalization of the indole nucleus, particularly at the C3 position, is a well-explored area of organic synthesis due to the prevalence of this motif in bioactive compounds. rsc.org The high electron density at the C3 position makes it highly nucleophilic and susceptible to electrophilic aromatic substitution. rsc.org This allows for the introduction of various side chains. Friedel-Crafts alkylation is a classic method for introducing alkyl groups, such as the methylpyrazine moiety, onto the indole ring. Modern methods emphasize site-selective C-H functionalization and cross-coupling reactions to install functional groups with high efficiency and selectivity. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the biomimetic synthesis of this compound is highly dependent on the reaction conditions. rsc.org Optimization studies have been conducted to maximize the yield of the final product by systematically varying solvents, catalysts, and other reaction parameters. rsc.orgresearchgate.net

For the key hydrogenolysis-dimerization-oxidation sequence starting from Cbz-tryptophal, various conditions were tested. rsc.org The choice of solvent was found to be critical, with a mixture of ethyl acetate (B1210297), ethanol, and acetic acid (2:2:1) providing a 51% yield. researchgate.net The study highlighted that the solvent system must facilitate all three steps of the one-pot reaction: hydrogenolysis, dimerization, and oxidation. rsc.org The optimization process demonstrated that seemingly minor changes, such as the choice of solvent or the addition of a mild base like triethylamine (B128534) during the dimerization-oxidation phase, could significantly impact the reaction's outcome and yield. researchgate.net

Below is a data table summarizing the optimization of the dimerization-oxidation step for the synthesis of this compound from tryptophal. rsc.org

| Entry | Dimerization-Oxidation Conditions | Yield (%) |

| 1 | Air, EtOAc/EtOH/AcOH (2:2:1), 2 h | 51 |

| 2 | O₂, EtOAc/EtOH/AcOH (2:2:1), 2 h | 38 |

| 3 | Air, EtOAc/EtOH/AcOH (2:2:1), 18 h | 28 |

| 4 | O₂, EtOAc/EtOH/AcOH (2:2:1), 18 h | 21 |

Table 1: Optimization of reaction conditions for the synthesis of this compound. The table shows the effect of different oxidation conditions on the yield of the final product after the initial hydrogenolysis step.

Synthesis of Analogs and Structural Derivatives

The synthesis of analogs and structural derivatives of this compound is driven by the need to explore structure-activity relationships (SAR) and develop new compounds with potentially enhanced biological properties. nih.gov

Design Principles for Pyrazine- and Indole-Containing Derivatives

The design of new derivatives containing pyrazine and indole cores is often guided by medicinal chemistry strategies. nih.gov Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful approach. acs.org In this context, the indole and pyrazine moieties can be considered privileged scaffolds due to their frequent occurrence in bioactive natural products and pharmaceuticals. researchgate.netrsc.org

Design principles often involve:

Structural Simplification/Complexity: Modifying the complexity of the natural product to create scaffolds that are easier to synthesize while retaining or improving pharmacological effects. nih.gov

Isosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to probe their importance for biological activity.

Fragment-Based Design: Deconstructing the lead compound into fragments and reassembling them in new ways or with new linkers. nih.gov

Conformational Constraint: Introducing structural elements that reduce the flexibility of the molecule, which can lead to higher potency and selectivity.

For pyrazine-indole hybrids, this could involve creating compounds where the linkage between the two heterocyclic systems is altered, or where substituents are added to either ring system to modulate properties like solubility, metabolic stability, and target binding. acs.org

Strategies for Modifying the Pyrazine Core and Indole Moieties

Specific synthetic strategies are employed to modify the pyrazine and indole components of the parent molecule.

Modifying the Pyrazine Core: The pyrazine core can be altered by starting with different α-amino acids in the biomimetic synthesis, which would result in different substituents at the 2- and 5-positions. rsc.org For instance, using valine or tyrosine instead of tryptophan would lead to diisopropyl or di(p-hydroxybenzyl) pyrazine derivatives, respectively. researchgate.net Furthermore, various synthetic methods for substituted pyrazines allow for the introduction of a wide range of functional groups, including alkyl, aryl, and halogen substituents, onto the pyrazine ring through coupling reactions or by building the ring from functionalized precursors. tandfonline.comrjpbcs.com

Modifying the Indole Moieties: The indole rings offer numerous positions for modification. While the synthesis starts with tryptophan for the natural product, using substituted tryptophans (e.g., with halogens, alkyl, or alkoxy groups on the benzene (B151609) ring) would lead to corresponding derivatives of this compound. Late-stage functionalization provides a powerful tool for modifying complex molecules like this natural product. nih.gov Strategies for C-H functionalization can be used to introduce substituents at various positions (C2, C4, C5, C6, C7) on the indole ring. researchgate.net Additionally, the indole N-H can be alkylated or acylated to introduce further diversity. nih.gov Ring-distortion strategies, where the indole ring system itself is chemically transformed into a new scaffold, offer a more radical approach to creating structural diversity. nih.gov

Preparation of Labeled Analogs for Mechanistic Studies

The elucidation of biosynthetic pathways and mechanisms of action for complex natural products frequently relies on the use of isotopically labeled analogs. wikipedia.org These labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a molecule or to identify the origin of each atom within a final structure. For this compound, the preparation of labeled analogs, while not extensively detailed in the public domain, can be approached through established biosynthetic and synthetic methodologies.

The biomimetic synthesis of this compound offers a direct route for the incorporation of isotopic labels. rsc.orgrsc.orgthieme-connect.com This synthesis proceeds through the dimerization of a tryptophan-derived α-amino aldehyde. rsc.orgrsc.org Consequently, the use of isotopically labeled L-tryptophan as a starting material would directly lead to the formation of labeled this compound.

A variety of isotopically labeled versions of tryptophan are commercially available or can be synthesized, providing a toolkit for targeted mechanistic studies. nih.govnih.govmedchemexpress.com For instance, the use of L-tryptophan-¹³C would result in a ¹³C-labeled this compound. medchemexpress.comresearchgate.net The specific position of the ¹³C label in the final molecule would depend on the position of the label in the initial tryptophan precursor. nih.gov Similarly, ¹⁵N-labeled tryptophan can be used to introduce a ¹⁵N label into the indole rings of the final pyrazine product. bohrium.comosi.lvnih.govresearchgate.net Furthermore, deuterium (B1214612) (²H) labeling of the tryptophan precursor can also be employed. rsc.orgbiorxiv.org

Once synthesized, these labeled analogs are invaluable for a range of mechanistic studies. Mass spectrometry can be used to track the incorporation of the labeled atoms into the final molecule and to identify any metabolic products, thereby illuminating the compound's metabolic pathway. Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³C or ¹⁵N labeled compounds can provide detailed insights into the electronic structure and intermolecular interactions of the molecule, which can be crucial for understanding its mechanism of action at a molecular level. bohrium.comosi.lvresearchgate.net

The following table provides a summary of potential labeled analogs of this compound and their applications in mechanistic studies.

| Labeled Precursor | Position of Label in Precursor | Resulting Labeled Analog | Potential Application in Mechanistic Studies |

| L-Tryptophan-¹³C | Indole Ring Carbons | 2,5-Bis(3-indolyl(¹³C)methyl)pyrazine | Elucidation of biosynthetic pathway; ¹³C-NMR studies of protein-ligand interactions. |

| L-Tryptophan-¹⁵N | Indole Nitrogen | 2,5-Bis(3-indolyl(¹⁵N)methyl)pyrazine | Tracing nitrogen metabolism; ¹⁵N-NMR for studying hydrogen bonding and electronic structure. |

| L-Tryptophan-²H | Various positions | Deuterated this compound | Investigating kinetic isotope effects in metabolic transformations; simplifying ¹H-NMR spectra. |

Biological Activities of 2,5 Bis 3 Indolylmethyl Pyrazine and Its Analogs

Antiviral Activities

Recent studies have identified 2,5-Bis(3-indolylmethyl)pyrazine as a notable antiviral agent, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In a study screening for metabolites from human microbiome commensals with inhibitory activity against SARS-CoV-2, BIP emerged as a primary antiviral compound. nih.gov It was isolated from a culture of Micrococcus luteus SK58, which was originally obtained from a human skin sample. nih.gov

The antiviral potency of BIP was highlighted in cell-based assays, where it demonstrated significant inhibition of SARS-CoV-2 replication. nih.gov To further understand the structure-activity relationship, researchers synthesized and tested analogs. The phenylalanine-derived analog, 2,5-bis(phenylmethyl)pyrazine (BPP), was found to be inactive within the tested concentration range, underscoring the importance of the indole (B1671886) moieties for the observed antiviral effect. nih.gov

The precise molecular mechanism of this compound's antiviral action is an area of ongoing investigation. However, preliminary findings strongly suggest that the indole groups are critical for its activity. nih.gov The lack of antiviral effects from its phenylalanine-derived analog, which substitutes indole rings with phenyl rings, supports this hypothesis. nih.gov

While the specific target for BIP has not been definitively identified, research on other pyrazine-based compounds offers potential insights. For instance, some pyrazine (B50134) conjugates have been studied for their inhibitory effects on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Molecular modeling studies of these related pyrazines have shown interactions with key amino acid residues in the RdRp active site. It is plausible that BIP could operate through a similar mechanism, though direct evidence is pending. Another potential antiviral strategy for related bis-indolyl compounds involves the disruption of the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into host cells.

Antiproliferative and Antitumor Activities (In Vitro Studies)

The antiproliferative potential of bis(indolyl)pyrazines has been evaluated, revealing significant cytotoxic activity in various cancer cell lines. While specific data for this compound is limited in the reviewed literature, a closely related analog, 3,6-bis(3'-indolyl)pyrazine, has been synthesized and assessed for its cytotoxic effects by the National Cancer Institute. nih.gov This compound, along with its N-methylated derivative, 3,6-bis[3'-(N-methyl-indolyl)]pyrazine, exhibited strong inhibitory activity against a broad spectrum of human tumor cell lines. nih.gov These findings suggest that the bis(indolyl)pyrazine scaffold is a promising pharmacophore for the development of novel anticancer agents. nih.gov

Other studies on different classes of pyrazine and indole derivatives have also shown potent antiproliferative effects against various cancer cell lines, including human liver cancer (HepG2), colon cancer (HCT-116), and melanoma (SK-MEL-28). nih.govmdpi.com For instance, certain indolinone-based molecules have demonstrated significant cytotoxicity against HepG2 cells. mdpi.com

Table 1: Cytotoxic Activity of Selected Bis(indolyl)pyrazine Analogs This table is based on data for close analogs of this compound, as specific data for the title compound was not available in the reviewed sources.

| Compound/Analog | Activity | Cell Lines | Source(s) |

| 3,6-Bis(3'-indolyl)pyrazine | Significant inhibitory effects | Range of human cancer cell lines | nih.gov |

| 3,6-Bis[3'-(N-methyl-indolyl)]pyrazine | Strong inhibitory activity | Wide range of human tumor cell lines | nih.gov |

The cellular mechanisms underlying the antitumor activity of bis(indolyl)pyrazines are not yet fully elucidated. However, research into related compounds provides potential lines of inquiry. For other pyrazine derivatives, the induction of apoptosis (programmed cell death) has been identified as a key mechanism of action. nih.gov Studies on a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in chronic myeloid leukemia K562 cells showed that the compound could induce apoptosis by modulating the expression of apoptosis-related genes like Bcl-2, Bax, and Survivin. nih.gov This resulted in cell cycle arrest and an increase in the apoptotic cell population. nih.gov

Furthermore, some pyrazine compounds have been shown to interact with DNA. An analog, 2,5-bis(1-methylethyl)-pyrazine, was found to exert a strong DNA damage response at high concentrations in reporter assays. knaw.nlnih.gov Other pyrazine derivatives formed from D-glucosamine have also demonstrated DNA strand breakage activity. nih.gov These findings suggest that the cytotoxic effects of the broader class of pyrazine compounds may be mediated through the induction of apoptosis and direct interaction with DNA, although this needs to be specifically confirmed for this compound.

Antimicrobial Activities

In contrast to its antiviral properties, this compound has been reported to be inactive as an antimicrobial agent. nih.gov This is noteworthy because many other pyrazine compounds, particularly smaller ones like 2,5-dimethylpyrazine, are known for their broad-spectrum antimicrobial activity. knaw.nl For example, 2,5-bis(1-methylethyl)-pyrazine, a volatile organic compound produced by Paenibacillus sp., has demonstrated antimicrobial effects against various bacteria and fungi. knaw.nlresearchgate.net Its mechanism is thought to involve causing cell-wall damage at lower concentrations and DNA damage at higher concentrations. knaw.nlnih.gov The lack of antimicrobial action from the larger, indole-containing BIP suggests that its structural features, while beneficial for antiviral activity, are not conducive to antibacterial or antifungal effects. nih.gov

Evaluation Against Bacterial Pathogens

For instance, research on pyrazine carboxamides has demonstrated antibacterial potency. A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, in particular, exhibited a significant MIC of 6.25 mg/mL, highlighting the potential of the pyrazine core in combating resistant bacterial strains. mdpi.com

Furthermore, the volatile pyrazine analog, 2,5-bis(1-methylethyl)-pyrazine, has been shown to inhibit the growth of Burkholderia sp. researchgate.net This suggests that pyrazine compounds can possess antibacterial properties, although the activity is dependent on the specific substitutions on the pyrazine ring.

It is important to note that without direct experimental data for this compound, any discussion of its antibacterial activity remains speculative and based on the activities of related, but structurally distinct, compounds.

Table 1: Antibacterial Activity of Selected Pyrazine Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi | 6250 | mdpi.com |

This table is for illustrative purposes and highlights data from analogs, as specific data for this compound is not available.

Evaluation Against Fungal and Microalgal Species

Similar to the antibacterial data, specific studies detailing the antifungal and anti-microalgal activities of this compound are scarce. However, the broader class of indole and pyrazine derivatives has been a subject of interest in antifungal research.

For example, various 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their antifungal properties against several plant pathogenic fungi. mdpi.com Certain halogenated derivatives demonstrated significant efficacy, with EC₅₀ values comparable or superior to commercial fungicides against pathogens like Rhizoctonia solani. mdpi.com This indicates that the indole moiety is a valuable pharmacophore in the development of antifungal agents.

Additionally, studies on other pyrazine derivatives have shown promise. While not directly related to the target compound, the general class of pyrazines is recognized for its potential biological activities, which can include antifungal effects. nih.gov

There is currently no available data on the evaluation of this compound against any microalgal species.

Table 2: Antifungal Activity of Selected Indole and Pyrazine Analogs

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| 3-indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani | EC₅₀ values as low as 3.44 mg/L | mdpi.com |

This table is for illustrative purposes and highlights data from analogs, as specific data for this compound is not available.

Spectrum of Activity and Resistance Profiles

Due to the lack of comprehensive testing, the spectrum of activity for this compound against a wide array of microorganisms has not been defined. The potential for broad-spectrum activity exists, given that related indole and pyrazine compounds have shown effects against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.com

There is no information available regarding resistance profiles or mechanisms of resistance specific to this compound. General mechanisms of bacterial resistance to antimicrobial compounds include limiting the uptake of a drug, modification of the drug target, inactivation of the drug, and active drug efflux. nih.govyoutube.com It is plausible that bacteria could develop resistance to indolylpyrazines through one or more of these mechanisms. Studies on other indole-containing compounds have shown that they can even reverse intrinsic antibiotic resistance in some bacteria by affecting cellular import mechanisms. nih.gov However, without specific research on this compound, any discussion on resistance remains theoretical.

Structure Activity Relationship Sar Studies of 2,5 Bis 3 Indolylmethyl Pyrazine Derivatives

Impact of Indole (B1671886) Moiety Substitutions on Biological Efficacy

The indole nucleus is a prominent pharmacophore in numerous biologically active compounds. In the context of bis-indole alkaloids, substitutions on the indole rings can significantly modulate their therapeutic properties, including antimicrobial, antiviral, and anticancer activities. For derivatives of 2,5-bis(3-indolylmethyl)pyrazine, alterations to the indole moieties are anticipated to have a profound effect on their biological profiles.

SAR studies on various bis-indole compounds have demonstrated that the introduction of different functional groups on the indole ring system can influence factors such as lipophilicity, electronic properties, and steric hindrance, all of which can affect interactions with biological targets. For instance, in a series of bis(indolyl)methanes, the presence of halogen and trifluoromethyl groups was found to enhance lipophilicity, which can be a critical factor for cell permeability and target engagement. Conversely, the incorporation of an amide group was identified as essential for establishing hydrogen bonding interactions with receptors.

In one study, novel bis(indole) analogues were synthesized and evaluated for their cytotoxic activities. The results indicated that substitutions at the N-1 and C-5 positions of the indole ring played a significant role in their anti-proliferative effects against various cancer cell lines, including HeLa, Colo-205, and Hep G2. For example, compound 7c , a N'-((5-bromo-1H-indol-3-yl)methylene)-n-(1H-indol-3-yl)alkanehydrazide, showed notable activity against the HeLa cell line. Another derivative, 7d , with a nitro group at the 5-position of the indole ring, was found to be a promising candidate against Colo-205 and Hep G2 cell lines. These findings underscore the importance of the electronic nature and position of substituents on the indole ring in determining cytotoxic efficacy.

The table below summarizes the cytotoxic activity of selected bis(indole) analogues, illustrating the impact of indole substitutions.

| Compound | Indole C-5 Substituent | Cell Line | IC50 (μM) |

| 7c | Bromo | HeLa | 43.1 |

| 7d | Nitro | Colo-205 | 26.0 |

| 7d | Nitro | Hep G2 | 30.2 |

This table is based on data for bis(indole) analogues and is presented to illustrate the potential impact of indole substitutions on the biological activity of this compound derivatives.

Influence of Pyrazine (B50134) Core Modifications on Receptor Binding and Activity

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key structural component of many medicinally important compounds. Modifications to the pyrazine core of this compound can be expected to significantly alter its electronic properties, planarity, and ability to participate in hydrogen bonding, thereby influencing its interaction with biological targets.

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at a receptor's active site. Altering the electronic density of the pyrazine ring through the introduction of electron-donating or electron-withdrawing groups could modulate the strength of these interactions. Pyrazine derivatives have been extensively studied for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, often attributed to the unique electronic nature of the pyrazine core.

In a review of pyrazine-containing natural product hybrids, it was noted that the pyrazine moiety often contributes to enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. For instance, certain pyrazine-containing compounds have shown significant affinity for opioid receptors, with Ki values in the nanomolar range, indicating potent binding. While these examples are not direct analogues of this compound, they illustrate the potential of the pyrazine core to mediate strong receptor interactions.

The following table presents data on the inhibitory activity of certain pyrazine derivatives against various enzymes, highlighting the role of the pyrazine core in biological interactions.

| Compound Type | Target | Activity |

| Pyrazine-containing nerone derivative | PARP | IC50 = 77 nM |

| Pyrazine-based scaffolds | Acetylcholinesterase | IC50 values ranging from 2.10 to 7.30 µM |

This table provides examples of the biological activity of pyrazine derivatives to illustrate the potential of the pyrazine core in mediating interactions with biological targets.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking to Enzyme Targets)

Computational chemistry provides powerful tools for elucidating the SAR of complex molecules like this compound. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can offer valuable insights into the molecular basis of biological activity and guide the rational design of new derivatives.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound derivatives, docking studies could be employed to investigate their interactions with various enzyme targets, such as kinases, proteases, or DNA topoisomerases, which are often implicated in the mechanisms of action of anticancer and antimicrobial agents.

For example, a study on pyrazine-2-carboxylic acid derivatives utilized molecular docking to explore their interactions with the Mycobacterium tuberculosis InhA protein. The results revealed that the binding affinity, as indicated by the rerank score, correlated with the experimental minimum inhibitory concentration (MIC) values. The study identified key hydrogen bonding and π-π interactions between the pyrazine derivatives and amino acid residues in the active site of the enzyme. Similarly, docking studies of bis-indole alkaloids have been used to understand their binding to targets like thioredoxin reductase. These approaches could be directly applied to understand how this compound and its analogs might interact with specific enzyme targets.

Quantitative Structure-Activity Relationship (QSAR) is another valuable computational tool that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to correlate the 3D structural features of molecules with their biological activities. A 3D-QSAR study performed on marine indole alkaloids successfully developed a model that could correlate the antitumor activity with the chemical structures of mono and bis(indole) alkaloids. Such models can be instrumental in predicting the activity of novel, untested compounds and in designing new derivatives with enhanced potency.

The table below illustrates the application of molecular docking in predicting the binding affinity of pyrazine derivatives to an enzyme target.

| Compound | Target Enzyme | Rerank Score (kcal/mol) |

| Pyrazine derivative 1c | M. tuberculosis InhA | -86.4047 |

This table is an example of molecular docking results for a pyrazine derivative, demonstrating the utility of this computational approach in SAR studies.

By integrating these computational approaches with experimental synthesis and biological evaluation, a comprehensive understanding of the SAR of this compound derivatives can be achieved, paving the way for the development of novel therapeutic agents.

Future Research Directions and Applications in Chemical Biology

Development of Advanced Synthetic Methodologies for Scale-Up and Diversification

The current known synthesis of 2,5-Bis(3-indolylmethyl)pyrazine is a biomimetic approach involving the dimerization of α-amino aldehydes derived from tryptophan. nih.gov This elegant one-pot method, which can be accomplished through the hydrogenolysis of Cbz-protected amino aldehydes followed by spontaneous dimerization and oxidation, is efficient for laboratory-scale preparation. nih.govacs.org However, for the compound to be widely utilized in extensive biological screening and further development, more advanced synthetic strategies are required to address both scalability and the generation of a diverse library of analogues.

Future research should focus on developing robust and scalable synthetic routes. This could involve exploring alternative coupling strategies to construct the pyrazine (B50134) core or to attach the indolylmethyl side chains. Methodologies such as transition-metal-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of other functionalized pyrazines, could offer a more versatile and controllable approach. nih.gov For instance, a double Suzuki-Miyaura coupling between a di-halogenated pyrazine and an appropriate indole-boronic acid derivative could provide a convergent and efficient route. nih.gov

Furthermore, the development of synthetic methods that allow for the facile diversification of the molecule is crucial for structure-activity relationship (SAR) studies. This would involve creating analogues with substitutions on the indole (B1671886) rings, the pyrazine ring, or the methylene (B1212753) linkers. The use of modern synthetic techniques, such as parallel synthesis or flow chemistry, could accelerate the creation of a comprehensive library of these derivatives. Such a library would be invaluable for probing the specific structural features required for biological activity.

Identification of Novel Biological Targets and Signaling Pathways

While the broader class of bis-indole alkaloids is known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, the specific biological targets and signaling pathways modulated by this compound remain largely unknown. acs.orgnih.govmdpi.comhud.ac.uk The structural similarity of its indole moieties to tryptophan suggests potential interactions with targets that recognize this essential amino acid. nih.gov

A critical area of future research will be the systematic screening of this compound against a wide panel of biological targets. This could include assays for enzymatic inhibition (e.g., kinases, proteases), receptor binding (e.g., G-protein coupled receptors, nuclear receptors), and effects on ion channels. High-throughput screening campaigns will be instrumental in identifying initial hits.

Once a biological activity is identified, subsequent studies will need to focus on elucidating the underlying mechanism of action. This will involve a combination of techniques such as cellular thermal shift assays (CETSA) to confirm target engagement, gene expression profiling to identify modulated signaling pathways, and the use of specific inhibitors and activators to dissect the molecular cascade. Given that some pyrazine derivatives have been reported to exhibit antitumor and antibiotic activities, investigating the potential of this compound in these therapeutic areas would be a logical starting point. documentsdelivered.com

Application of Chemoinformatics and Machine Learning for Predictive Design

Chemoinformatics and machine learning are powerful tools that can accelerate the drug discovery process by enabling the predictive design of new molecules with desired properties. wikipedia.org These computational approaches can be applied to this compound to guide the synthesis of analogues with enhanced activity and improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized analogues to build models that correlate specific structural features with biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets. For example, descriptors such as electronic properties (e.g., electrostatic potential, dipole moment) and steric properties can be calculated and correlated with the observed biological data.

Machine learning algorithms, such as artificial neural networks and support vector machines, can be trained on existing data to create more sophisticated predictive models. nih.gov These models can learn complex, non-linear relationships between chemical structure and biological activity. Furthermore, in silico screening of large virtual libraries of this compound analogues against homology models of potential protein targets can help to identify promising candidates for synthesis and biological evaluation. mdpi.com

Exploration of Intermolecular Interactions and Binding Modes in Biological Systems

Understanding how this compound interacts with its biological targets at the molecular level is fundamental to its development as a chemical probe or therapeutic lead. The planar aromatic nature of the pyrazine and indole rings suggests that intercalation into DNA could be a possible mode of action, a mechanism observed for other pyrazine-based compounds. nih.gov The potential for hydrogen bonding and π-π stacking interactions is also significant. nih.gov

Future research should employ a variety of biophysical and structural biology techniques to investigate these interactions. Molecular docking studies can provide initial hypotheses about the binding mode of this compound to its targets. nih.gov These computational models can predict the key amino acid residues or nucleotide bases involved in the interaction and can guide the design of mutations to validate the binding site.

Experimental techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target will be crucial for obtaining high-resolution structural information. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly saturation transfer difference (STD) NMR and Water-LOGSY experiments, can be used to identify the parts of the molecule that are in close contact with the target protein in solution. nih.govresearchgate.net These studies will provide a detailed understanding of the binding thermodynamics and kinetics, which is essential for the rational design of more potent and selective analogues.

Q & A

Q. What biomimetic synthesis methods are used to produce 2,5-bis(3-indolylmethyl)pyrazine?

The compound can be synthesized via dimerization of amino acid-derived α-amino aldehydes. This involves generating α-amino aldehyde intermediates in situ by hydrogenolysis of Cbz-protected precursors. A one-pot reaction in optimized solvents (e.g., THF or DMF) facilitates hydrogenolysis, dimerization, and oxidation. This method mimics proposed biosynthetic pathways and avoids multi-step purification .

Q. How is this compound identified in microbial metabolomes?

Liquid chromatography-mass spectrometry (LC-MS) with UV absorbance profiling (λmax ~220 nm) and high-resolution ESI-MS (HR-ESI-MS) are used for initial detection. Structural confirmation requires comparison of ¹H/¹³C NMR data (e.g., aromatic protons at δ 7.22–6.94, methylene singlets at δ 4.17) against reference spectra. Differentiation from analogs (e.g., methyl-substituted derivatives) is achieved via 2D NMR techniques like COSY and HMBC .

Q. What analytical techniques characterize its molecular structure?

X-ray crystallography (for crystalline derivatives) and NMR spectroscopy are primary tools. Key NMR features include:

- Broad singlet at δ 10.9 (indole NH).

- Aromatic protons (δ 6.94–8.36) and methylene bridges (δ 4.17).

HR-ESI-MS provides molecular formula validation (e.g., m/z 222.1039 [M-H]⁻ for analogs). Computational modeling (DFT) may supplement experimental data .

Q. In which natural sources has this compound been discovered?

It is produced by Bacillus laterosporus PE36 during metabolomic profiling of microbial communities. Co-occurrence with novel analogs (e.g., compound 5, C₁₄H₁₃N₃) suggests enzymatic flexibility in pyrazine biosynthesis .

Q. What preliminary assays assess its antimicrobial activity?

Growth inhibition assays against Gram-negative bacteria (e.g., Burkholderia spp.) and pathogens (e.g., Staphylococcus aureus) are conducted in 1/10th TSB media. Optical density (OD₆₀₀) measurements and colony-forming unit (CFU) counts quantify inhibitory effects. Solvent controls (e.g., CHCl₃) and positive controls (e.g., tetracycline) validate results .

Advanced Research Questions

Q. How to resolve contradictions in structural data during elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism or substituent positional isomers. Strategies include:

Q. What mechanistic insights explain its antimicrobial action?

Transcriptomic studies reveal upregulation of stress-response genes (e.g., oxidative stress regulators) in target bacteria like Burkholderia. Metabolomic profiling shows suppression of essential pathways (e.g., fatty acid biosynthesis). Additive effects with other antimicrobials suggest membrane disruption or efflux pump inhibition .

Q. How do bacterial interspecific interactions enhance its production?

Co-culturing Paenibacillus spp. with Burkholderia spp. induces pyrazine synthesis via quorum sensing or nutrient competition. Volatile organic compound (VOC) profiling and RNA-seq identify regulatory genes (e.g., luxR-type regulators) driving secondary metabolite biosynthesis .

Q. What role does it play in gut microbiota during viral infections?

In COVID-19 models, it modulates immune responses by interacting with aryl hydrocarbon receptor (AhR) pathways. Metabolomic correlations with IFN-γ and IL-6 levels suggest anti-inflammatory effects. In vitro gut-on-a-chip systems validate its stability in colonic pH environments .

Q. How do biomimetic and natural biosynthesis pathways differ?

Natural biosynthesis likely involves nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) clusters, whereas biomimetic routes use abiotic dimerization of α-amino aldehydes. Isotopic labeling (¹³C-glucose) in microbial cultures can trace precursor incorporation (e.g., tryptophan derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.